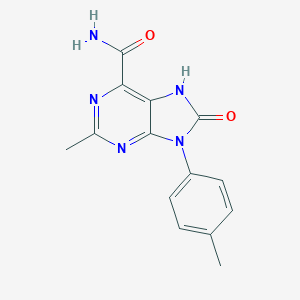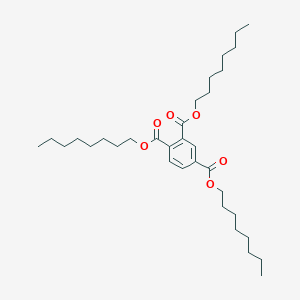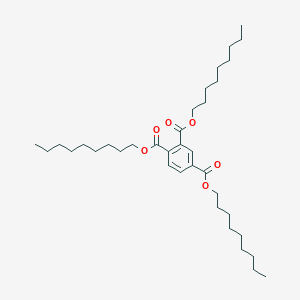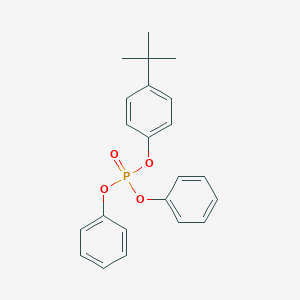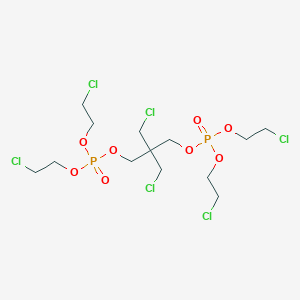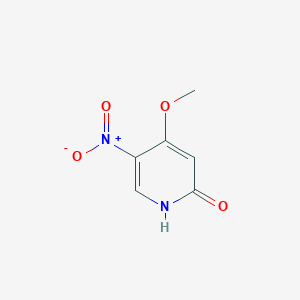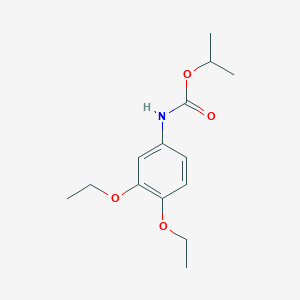
Diethofencarb
Overview
Description
Diethofencarb, identified as isopropyl N-(3, 4-diethoxyphenyl)carbamate, is a carbamate fungicide developed for its outstanding activity against various plant pathogens, particularly benzimidazole-resistant strains of Botrytis cinerea, a causative agent of gray mold in fruit trees, grapes, and vegetables. Its development was driven by the need for effective solutions to resistance issues posed by traditional fungicides (Kamoshita et al., 1993).
Synthesis Analysis
This compound is synthesized through a multi-step process starting from 1,2-diethoxybenzene, involving nitrification, reduction, and condensation reactions. The synthesis has been optimized to achieve a total yield above 80.38%, with a purity of over 98% under specified reaction conditions, highlighting the efficiency and effectiveness of the synthesis method (Li Yao-xian, 2010).
Molecular Structure Analysis
The molecular structure of this compound, with its diethoxyphenyl and isopropyl carbamate components, plays a crucial role in its fungicidal activity. The presence of diethoxy substituents on the benzene ring significantly contributes to its efficacy against resistant strains of pathogens. The molecular interactions and recognition patterns with target sites in the pathogens can be inferred through studies on similar compounds and their binding mechanisms (Saucedo-Balderas et al., 2014).
Chemical Reactions and Properties
This compound's reactivity, particularly its unique clay-catalyzed nitration under aerobic conditions, is a notable chemical property. This reaction significantly affects its behavior and potency as a fungicide, illustrating the compound's susceptibility to environmental conditions and its interactions with soil components (Kodaka et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, volatility, and stability, are essential for its application and effectiveness as a fungicide. These properties determine its behavior in the environment, its persistence, and the potential for leaching and degradation. Studies focusing on these aspects are crucial for understanding the environmental fate of this compound (Sakata et al., 1992).
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with other substances, degradation pathways, and the formation of metabolites, are critical for assessing its safety and environmental impact. The identification of metabolites in organisms and the environment helps understand its biotransformation and potential effects on non-target species (Tarui et al., 2004).
Mechanism of Action
Target of Action
Diethofencarb is a carbamate fungicide that primarily targets the tubulin protein in fungi . Tubulin is a protein dimer, consisting of α- and β-subunits, and is the main component of microtubule filaments. These filaments play a central role in nuclear division in all eukaryotic cells .
Mode of Action
This compound inhibits microtubule assembly by binding to β-tubulin . In the presence of this compound, conidia of a benzimidazole-resistant mutant of Neurospora crassa germinated, with distorted, swollen germ tubes . This compound induced scattered nucleus and inhibited mitotic nuclear division in the resistant strain . This suggests that this compound disrupts the normal function of tubulin, leading to abnormal cell division and growth in fungi.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly of microtubules, which are crucial for cell division . By binding to β-tubulin, this compound prevents the formation of these microtubules, thereby inhibiting cell division and growth in fungi .
Pharmacokinetics
This compound has a low aqueous solubility and is volatile . . These properties affect the bioavailability of this compound in the environment.
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By binding to β-tubulin and disrupting microtubule assembly, this compound prevents normal cell division in fungi . This leads to distorted, swollen germ tubes and scattered nuclei, ultimately inhibiting the growth of the fungus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility and is volatile, which means its effectiveness can be influenced by factors such as rainfall and temperature . It can persist in water under certain circumstances, which could potentially affect aquatic organisms .
Safety and Hazards
Future Directions
There is ongoing research into the resistance of various fungi to Diethofencarb and other fungicides. For example, a study indicated widespread resistance to thiophanate-methyl and this compound in A. alternata populations from tobacco . This suggests that ongoing monitoring of resistance and development of new fungicides will be important future directions in the use of this compound.
properties
IUPAC Name |
propan-2-yl N-(3,4-diethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNFVJKDJYTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037527 | |
| Record name | Diethofencarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87130-20-9 | |
| Record name | Diethofencarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87130-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethofencarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087130209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethofencarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOFENCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421BLT77U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)

